molecular formula C16H13NO2 B071975 2-(1h-Indol-3-ylmethyl)benzoic acid CAS No. 1221-99-4

2-(1h-Indol-3-ylmethyl)benzoic acid

Cat. No.: B071975
CAS No.: 1221-99-4
M. Wt: 251.28 g/mol
InChI Key: UKOWEQHFZIOAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature. These products, upon Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition, gave hydroxy benzophenones .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, in the compound “4-[bis(1H-indol-3-yl)methyl]benzonitrile”, the molecule consists of two methylated indole ring systems and a benzoic acid system linked via the tertiary carbon atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . In one example, the reaction of a compound with 2-(4-benzoyl-2-bromo-phenoxy) acetic acid in 1,4-dioxane, followed by the addition of thionyl chloride and triethyl amine, resulted in the formation of the desired product .

Mechanism of Action

The mechanism of action of similar compounds has been explored, particularly in the context of antimicrobial activity . FtsZ, a key functional protein in bacterial cell division, is currently considered to be a potential target for the growth of novel antibacterial agents .

Future Directions

The future directions for research on “2-(1h-Indol-3-ylmethyl)benzoic acid” and similar compounds could involve further exploration of their potential biological activities . This could include investigating their antibacterial, antileishmanial, antitumor, antiplatelet, and anticancer properties .

Properties

IUPAC Name

2-(1H-indol-3-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(19)14-7-2-1-5-11(14)9-12-10-17-15-8-4-3-6-13(12)15/h1-8,10,17H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOWEQHFZIOAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286763
Record name 2-(1h-indol-3-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221-99-4
Record name NSC47421
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1h-indol-3-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.